Lower Taste Threshold vs. Maltol and Ethyl Maltol Enables Cost-Effective Low-Dose Use
Maltol isobutyrate exhibits a taste response window of 10–30 ppm, substantially lower than the 100 ppm required for maltol and the 70 ppm required for ethyl maltol to elicit characteristic sweet profiles . This 3‑ to 10‑fold lower effective concentration translates into reduced weight‑per‑formulation and potentially lower cost‑in‑use, especially in ready‑to‑drink beverages and dairy products where typical maltol doses range from 80–110 ppm [1].
| Evidence Dimension | Taste response concentration |
|---|---|
| Target Compound Data | 10–30 ppm (sweet, jammy, fruity, milky, caramellic) |
| Comparator Or Baseline | Maltol: 100 ppm (sweet, cotton candy, caramellic) [2]; Ethyl maltol: 70 ppm (sweet, burnt cotton, sugar candy) |
| Quantified Difference | 3–10× lower taste concentration vs. maltol; 2–7× lower vs. ethyl maltol |
| Conditions | Sensory panel evaluation; maltol isobutyrate in propylene glycol solution ; maltol in benzyl alcohol [2] |
Why This Matters
A lower taste threshold reduces the mass of ingredient required per unit of finished product, directly impacting procurement volume and cost‑in‑use calculations for industrial formulators.
- [1] ScienceDirect / Leffingwell, 'Maltol usage levels: baked goods ~110 ppm, beverages ~80 ppm; ethyl maltol ~20 ppm'. View Source
- [2] Mosciano, G., 'Maltol Taste at 100 ppm', Perfumer & Flavorist, Vol. 17, No. 4, p. 33, 1992. View Source
